molecular formula C9H10BrClO3S B6176964 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride CAS No. 1245535-30-1

5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

Cat. No. B6176964
CAS RN: 1245535-30-1
M. Wt: 313.6
InChI Key:
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Description

5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1245535-30-1 . It has a molecular weight of 313.6 . The IUPAC name for this compound is 5-bromo-2-isopropoxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrClO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.6 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst for various reactions, and a building block for the synthesis of larger molecules. It is also used as a fluorescent marker in molecular biology and biochemistry. In addition, it is used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electron-rich sites in the target molecule. This results in the formation of a covalent bond between the nucleophile and the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, and to affect the expression of certain genes. In addition, it has been shown to modulate the activity of certain receptors, such as the opioid receptor.

Advantages and Limitations for Lab Experiments

5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a useful reagent for laboratory experiments due to its low cost and ease of synthesis. However, it is also toxic and should be handled with caution. In addition, it is prone to hydrolysis, which can limit its effectiveness in certain applications.

Future Directions

The future of 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is promising. It has potential applications in a variety of fields, including drug development, medicinal chemistry, and biotechnology. In addition, its use as a fluorescent marker could be further explored, as it could be used to visualize and track the movement of molecules in cells. Finally, further research into its mechanism of action could lead to the development of more effective and specific inhibitors of enzymes and receptors.

Synthesis Methods

5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can be synthesized in several ways. The most common method is to react bromine with 2-propanol in the presence of a base catalyst such as potassium carbonate. The reaction yields 5-bromo-2-propanol, which is then reacted with sulfuric acid to yield 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloridelfamoylbenzoic acid. Alternatively, 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloridelfamoylbenzoic acid can be synthesized by reacting 5-bromo-2-propanol with a mixture of sulfuric acid and sodium sulfate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the conversion of 5-bromo-2-(propan-2-yloxy)benzenesulfonic acid to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "5-bromo-2-(propan-2-yloxy)benzenesulfonic acid", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Dissolve 5-bromo-2-(propan-2-yloxy)benzenesulfonic acid in methanol.", "Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.", "Dissolve the residue in diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride as a white solid." ] }

CAS RN

1245535-30-1

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.6

Purity

95

Origin of Product

United States

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